Maximin-H10
Description
The HA protein mediates viral entry by binding to host cell receptors, specifically sialic acid (SA) linked to galactose via α-2,3 (avian receptor) or α-2,6 (human receptor) glycosidic bonds. The H10N8 strain A/Jiangxi-Donghu/346/2013 (JD-H10N8), isolated from a fatal human case in 2013, exhibits strong avian receptor (α-2,3 SA) binding but minimal affinity for human receptors (α-2,6 SA) . Structural studies of JD-H10N8 HA in complex with avian receptors reveal conserved residues (e.g., Gln226 and Gly228) that stabilize avian receptor interactions. Mutations at these positions (e.g., Q226L or Q226L+G228S) can enhance human receptor binding, highlighting the plasticity of HA receptor specificity .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVSNALGGLLKNL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with H7N9 (AH-H7N9)
| Parameter | Maximin-H10 (JD-H10N8) | AH-H7N9 (Human-Origin H7N9) |
|---|---|---|
| Receptor Specificity | Strong α-2,3 SA binding | Dual α-2,3/α-2,6 SA binding |
| Key HA Mutations | Wild-type: Q226, G228 | L226, S228 (enhances human binding) |
| Transmission Risk | Low human-to-human transmission | Moderate pandemic potential |
| Clinical Impact | 3 human cases (2 fatal) | >1,500 human cases (2013–2017) |
Surface plasmon resonance (SPR) data confirms JD-H10N8’s avian receptor affinity (KD = 2.1 × 10⁻⁶ M) is 50-fold stronger than its human receptor binding (KD = 1.1 × 10⁻⁴ M), whereas AH-H7N9 binds both receptors with near-equal affinity (KD = 1.8 × 10⁻⁶ M for α-2,6 SA) .
Comparison with H10N7 (D14 H10)
The H10N7 strain isolated in Denmark (D14 H10) carries the Q226L mutation in HA, enabling dual receptor binding akin to AH-H7N9. This mutation alters the HA receptor-binding site topology, permitting hydrogen bonding with human receptors. In contrast, wild-type JD-H10N8 lacks this adaptability, underscoring the critical role of residue 226 in host range determination .
Comparison with H9 Subtypes
H9N2 viruses, though avian-adapted, occasionally infect humans and exhibit sporadic α-2,6 SA binding due to mutations like T160A and H183N. However, their receptor affinity remains weaker than H7N9 or mutated H10 strains, limiting their pandemic risk.
Research Findings and Implications
- Mutation-Driven Adaptation : Single HA mutations (e.g., Q226L) can convert avian-specific viruses like JD-H10N8 into dual-binding variants, emphasizing the need for surveillance of HA mutations in avian reservoirs .
- Structural Determinants : Crystal structures show that Gln226 in JD-H10N8 forms hydrogen bonds with avian receptors, while Leu226 in D14 H10 enables hydrophobic interactions with human receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
